Methyl 1-(chloroacetyl)piperidine-4-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives can involve multiple steps, including acylation and dehydrohalogenation reactions. For instance, a novel piperidine derivative was synthesized by acylating 3-methyl-2,6-dip-tolylpiperidine-4-one with 3-chloropropanoyl chloride followed by dehydrohalogenation, as described in one of the studies . Similarly, chloro-diorganotin(IV) complexes of 4-methyl-1-piperidine carbodithioic acid were synthesized by reacting diorganotin dichloride with the ligand in anhydrous toluene .
Molecular Structure Analysis
The molecular and crystal structures of piperidine derivatives have been determined using X-ray diffraction studies. For example, the crystal structure of a chloroacetyl piperazine derivative was solved by Patterson and Fourier methods, showing a monoclinic space group and a flattened-chair conformation of the piperazine ring . Another study reported the crystal structure of a piperidine derivative in the monoclinic system, with the piperidine ring exhibiting a chair conformation .
Chemical Reactions Analysis
Piperidine derivatives can participate in various chemical reactions, including those that lead to the formation of complexes with metals. The chloro-diorganotin(IV) complexes of piperidine derivatives, for instance, have been shown to exhibit higher antibacterial and antifungal activity than the free ligand, indicating that the chemical reactions involved in their formation can enhance their bioactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be influenced by their molecular structure. The crystallographic data provide insights into the density, molecular weight, and spatial arrangement of the atoms within the molecule, which are crucial for understanding the compound's reactivity and interactions with biological targets. The antimicrobial studies of the synthesized complexes suggest that the physical and chemical properties of these compounds are significant for their biological activity .
Scientific Research Applications
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C-2 Arylation of Piperidines
- Field: Organic Chemistry
- Application: Methyl piperidine-4-carboxylate is used as a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation .
- Method: The exact method of application or experimental procedures are not specified in the source .
- Results: The outcomes of this application are not provided in the source .
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Synthesis of Antitubercular Agents
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Synthesis of Aminopyrazine Inhibitors
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Synthesis of Orally Available Naphthyridine Protein Kinase D Inhibitors
- Field: Medicinal Chemistry
- Application: It is used as a reactant for the synthesis of orally available naphthyridine protein kinase D inhibitors .
- Method: The exact method of application or experimental procedures are not specified in the source .
- Results: The outcomes of this application are not provided in the source .
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Asymmetric Hydrogenation of Sterically Demanding Aryl Enamide
- Field: Organic Chemistry
- Application: It is used as a scalable catalyst for asymmetric hydrogenation of sterically demanding aryl enamide .
- Method: The exact method of application or experimental procedures are not specified in the source .
- Results: The outcomes of this application are not provided in the source .
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Drug Designing
- Field: Pharmaceutical Sciences
- Application: Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Method: The exact method of application or experimental procedures are not specified in the source .
- Results: The outcomes of this application are not provided in the source .
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Synthesis of Anticancer, Antiviral, Antimalarial, Antimicrobial, Antifungal Agents
- Field: Medicinal Chemistry
- Application: Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
- Method: The exact method of application or experimental procedures are not specified in the source .
- Results: The outcomes of this application are not provided in the source .
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Intramolecular Reactions
- Field: Organic Chemistry
- Application: Piperidines are used in intramolecular reactions leading to the formation of various piperidine derivatives .
- Method: The exact method of application or experimental procedures are not specified in the source .
- Results: The outcomes of this application are not provided in the source .
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Intermolecular Reactions
- Field: Organic Chemistry
- Application: Piperidines are used in intermolecular reactions leading to the formation of various piperidine derivatives .
- Method: The exact method of application or experimental procedures are not specified in the source .
- Results: The outcomes of this application are not provided in the source .
Safety And Hazards
“Methyl 1-(chloroacetyl)piperidine-4-carboxylate” may pose certain hazards. It’s important to handle it with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection . It’s also advised to use it only outdoors or in a well-ventilated area and to avoid release to the environment .
properties
IUPAC Name |
methyl 1-(2-chloroacetyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO3/c1-14-9(13)7-2-4-11(5-3-7)8(12)6-10/h7H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVZLLDJJQJDAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368446 |
Source
|
Record name | methyl 1-(chloroacetyl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(2-chloroacetyl)piperidine-4-carboxylate | |
CAS RN |
730949-63-0 |
Source
|
Record name | methyl 1-(chloroacetyl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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